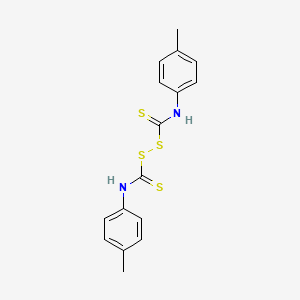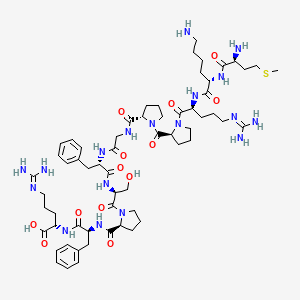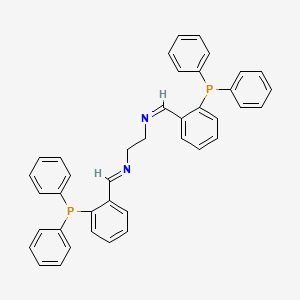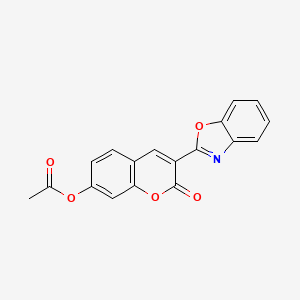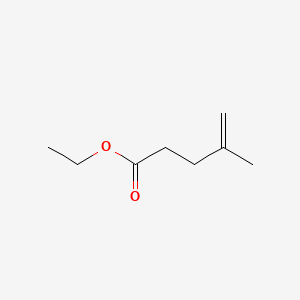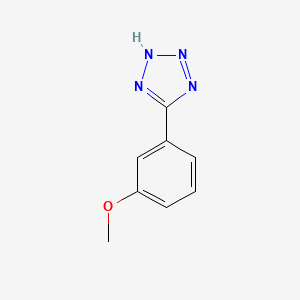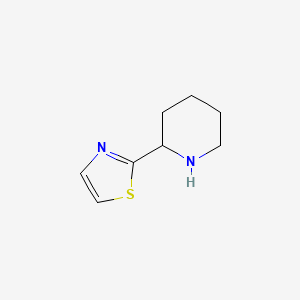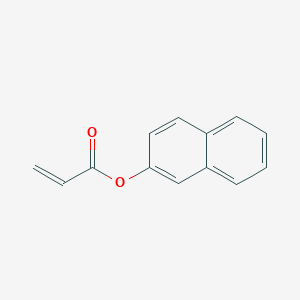
4-(2-Methoxycarbonylethyl)phenylboronic acid
Übersicht
Beschreibung
- Also known as (2-Methoxycarbonylethyl)phenylboronic acid , it belongs to the boronic acid family.
- Widely used in organic chemistry and pharmaceuticals due to its unique properties.
- Empirical Formula : C<sub>8</sub>H<sub>9</sub>BO<sub>4</sub>
- Molecular Weight : 179.97 g/mol
- Physical Properties :
- White to off-white crystalline powder.
- Slightly soluble in water, highly soluble in organic solvents (ethanol, methanol, acetonitrile).
- Melting point: ~150-155°C.
Synthesis Analysis
- Synthesized via methods like Suzuki-Miyaura coupling, Sonogashira coupling, and Horner-Wadsworth-Emmons reaction.
- Characterized using NMR, IR, and MS techniques.
Chemical Reactions Analysis
- Used in various reactions:
- Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation.
- Copper-mediated ligandless aerobic fluoroalkylation.
- One-pot ipso-nitration.
- Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2 groups, and are studied for their unique structural properties (Pedireddi & Seethalekshmi, 2004).
Molecular Recognition and Chemosensing : Derivatives of phenylboronic acid play a significant role in molecular recognition and chemosensing. For example, o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes are studied for their potential in recognizing physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Catalysis : Phenylboronic acid derivatives are involved in catalytic processes. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes involves derivatives of phenylboronic acid, showcasing their role in organic synthesis and catalytic mechanisms (Magro et al., 2010).
Nanotechnology : In nanotechnology, phenylboronic acid derivatives are used to modify materials like carbon nanotubes. For instance, (S)-BINOL derivatives have been immobilized onto carbon nanotubes, influencing their chemical and electronic properties (Monteiro et al., 2015).
Drug Delivery Systems : Phenylboronic acid derivatives are explored in the development of drug delivery systems. Their unique properties, such as being oxidation-sensitive, make them suitable for constructing nanocarriers that respond to specific stimuli, such as in the delivery of anticancer drugs (Zhang et al., 2019).
Polymer Science : These compounds are also significant in polymer science. For example, phenylboronic acid-containing polymers have been synthesized for applications like proton exchange membranes in fuel cells (Kim et al., 2008).
Bioorthogonal Chemistry : Phenylboronic acid derivatives are valuable in bioorthogonal chemistry for coupling reactions in aqueous solutions, which is crucial for applications like protein conjugation (Dilek et al., 2015).
Safety And Hazards
- Harmful if swallowed.
- Avoid contact with eyes and skin.
- Dispose of properly.
Zukünftige Richtungen
- Further research on its applications in drug development, catalysis, and materials science.
Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟
Eigenschaften
IUPAC Name |
[4-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6,13-14H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIHUXCUIFHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396313 | |
| Record name | [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxycarbonylethyl)phenylboronic acid | |
CAS RN |
850568-44-4 | |
| Record name | 1-Methyl 4-boronobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxycarbonylethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





